4-ethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzene-1-sulfonamide
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Overview
Description
4-ethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzene-1-sulfonamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with various biological targets to induce their effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The solubility of thiazole, a component of this compound, in water, alcohol, and ether may influence its bioavailability.
Result of Action
Thiazole derivatives have been associated with various biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole in various solvents may suggest that the compound’s action could be influenced by the solvent environment.
Biochemical Analysis
Biochemical Properties
Compounds with thiazole rings have been found to play important roles in biochemical reactions . They can interact with various enzymes, proteins, and other biomolecules, influencing their function and activity.
Cellular Effects
Thiazole-containing compounds have been reported to regulate inflammation, suggesting potential impacts on cell signaling pathways and gene expression .
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzene-1-sulfonamide typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with 4-(2-methyl-1,3-thiazol-4-yl)aniline. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Strong electrophiles like bromine or chloromethyl methyl ether.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine .
Scientific Research Applications
4-ethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored as a candidate for anticancer drugs due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
4-ethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the ethoxy group and the sulfonamide linkage differentiates it from other thiazole derivatives, potentially leading to unique interactions with biological targets .
Properties
IUPAC Name |
4-ethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-3-23-16-8-10-17(11-9-16)25(21,22)20-15-6-4-14(5-7-15)18-12-24-13(2)19-18/h4-12,20H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPZGURQFTUWTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CSC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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